![molecular formula C16H17NO B1215751 N-Desmethylnefopam CAS No. 46868-19-3](/img/structure/B1215751.png)
N-Desmethylnefopam
描述
N-Desmethylnefopam is a metabolite of the non-opioid, centrally-acting analgesic drug nefopam. It is known for its ability to relieve moderate to severe pain without the addictive properties associated with opioid analgesics . This compound is primarily studied for its pharmacokinetic properties and its role in the metabolism of nefopam .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethylnefopam typically involves the demethylation of nefopam. One common method includes the use of phenylmagnesium bromide in ether, which is added dropwise to a solution of nefopam hydrochloride . The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
N-Desmethylnefopam undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Nefopam N-oxide.
Reduction: It can be reduced back to nefopam under specific conditions.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions include Nefopam N-oxide and other substituted derivatives of this compound .
科学研究应用
Pharmacokinetics
N-Desmethylnefopam is primarily formed through the N-demethylation of nefopam. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential.
Key Pharmacokinetic Findings
- Half-Life : The half-life of this compound is notably longer than that of nefopam, ranging from 10.6 hours when taken orally compared to 5.1 hours for the parent compound .
- Bioavailability : Following oral administration, this compound exhibits rapid absorption and higher plasma concentrations compared to intravenous administration, indicating significant first-pass metabolism effects .
- Clearance in Special Populations : In patients with end-stage renal disease, pharmacokinetic parameters such as volume of distribution and clearance rates are altered, necessitating dose adjustments to prevent toxicity .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value (Oral Administration) | Value (IV Administration) |
---|---|---|
Half-Life | 10.6 hours | Not specified |
Peak Concentration (Cmax) | Higher post-oral | Lower |
Volume of Distribution | Not specified | Not specified |
Clearance | Reduced in ESRD patients | Not specified |
Pain Management
This compound plays a role in pain management, particularly in postoperative settings and in patients with neuropathic pain. Its analgesic effects are attributed to multiple mechanisms, including the inhibition of serotonin and norepinephrine reuptake .
Case Study: Postoperative Pain Relief
A study involving patients undergoing surgery demonstrated that this compound effectively alleviated postoperative pain when administered alongside nefopam. This combination was particularly beneficial in patients with renal impairment, where traditional analgesics may pose risks due to accumulation .
Potential Advantages in Renal Disease
This compound's metabolism primarily occurs in the liver, with minimal renal excretion. This characteristic makes it a viable option for patients with renal impairment, as it reduces the risk of respiratory depression associated with other analgesics .
Table 2: Clinical Studies on this compound
作用机制
N-Desmethylnefopam exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, which enhances the levels of these neurotransmitters in the synaptic cleft. This leads to increased activation of serotonin and norepinephrine receptors, resulting in analgesic effects. Additionally, it modulates voltage-sensitive calcium and sodium channels, contributing to its pain-relieving properties .
相似化合物的比较
Similar Compounds
Nefopam: The parent compound from which N-Desmethylnefopam is derived.
Nefopam N-oxide: Another metabolite of nefopam.
Other centrally-acting analgesics: Compounds like tramadol and duloxetine, which also act on serotonin and norepinephrine pathways
Uniqueness
This compound is unique due to its specific pharmacokinetic profile and its ability to provide analgesic effects without the addictive properties of opioids. Its dual mechanism of action involving both neurotransmitter reuptake inhibition and ion channel modulation sets it apart from other analgesics .
生物活性
N-Desmethylnefopam, a metabolite of the non-opioid analgesic nefopam, has garnered attention for its biological activity, particularly in the context of pain management and potential therapeutic applications in oncology. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by research findings and data tables.
Overview of this compound
Nefopam is primarily utilized for its analgesic effects, acting through multiple mechanisms including the inhibition of serotonin and norepinephrine reuptake. This compound is one of its significant metabolites that contributes to its pharmacodynamic profile. Understanding the biological activity of this compound is crucial for optimizing pain management strategies and exploring new therapeutic avenues.
This compound exhibits several mechanisms that contribute to its analgesic effects:
- Serotonin-Norepinephrine Reuptake Inhibition : Similar to nefopam, this compound inhibits the reuptake of neurotransmitters, enhancing their availability in the synaptic cleft.
- Calcium and Sodium Channel Modulation : It modulates voltage-sensitive calcium and sodium channels, which may play a role in pain transmission pathways.
- Impact on β-Catenin Signaling : Recent studies suggest that this compound may influence β-catenin signaling pathways, which are implicated in various neoplastic processes. This could potentially position it as a therapeutic agent in treating certain tumors .
Pharmacokinetics
The pharmacokinetic behavior of this compound varies based on the route of administration:
Route | Bioavailability | Half-Life (h) | Clearance (L/h) |
---|---|---|---|
Oral | 44% (± 2%) | 20.0 (DES1), 25.3 (DES2) | 53.7 (± 5) |
Intravenous (I.V.) | Not applicable | ~5 | 57.5 (± 5) |
Data indicates that following oral administration, this compound reaches peak concentrations more rapidly compared to I.V. administration, showcasing significant stereoselectivity in pharmacokinetics .
Biological Activity and Efficacy
Research has demonstrated that this compound possesses notable biological activity:
- Inhibition of Cell Proliferation : In vitro studies reveal that this compound significantly reduces cell viability in cultures where β-catenin is activated. The half-maximal effective concentration (EC50) was determined to be approximately 0.5 µM .
- Effect on Tumor Growth : In vivo experiments using murine models have shown that treatment with nefopam (and by extension its metabolite) resulted in a reduction in tumor number and volume, suggesting potential applications in oncology .
- Analgesic Effects : Clinical trials indicate that this compound contributes to the analgesic effect observed with racemic nefopam, particularly when administered orally .
Case Study 1: Analgesic Efficacy
A double-blind crossover study involving healthy volunteers assessed the analgesic efficacy of this compound when administered alongside nefopam hydrochloride. Results indicated a significant enhancement in pain relief metrics when both compounds were used compared to placebo .
Case Study 2: Tumor Growth Inhibition
In a study examining aggressive fibromatosis tumors in mice, treatment with nefopam led to a marked decrease in tumor proliferation and size after several weeks of administration. This effect was attributed to the modulation of β-catenin signaling pathways .
属性
IUPAC Name |
1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-17-10-11-18-16/h1-9,16-17H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOHJRCONJZNKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C2CN1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963686 | |
Record name | 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46868-19-3 | |
Record name | N-Desmethylnefopam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046868193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。